molecular formula C6H13NO2 B1414842 N-hydroxy-4-methylpentanamide CAS No. 4132-36-9

N-hydroxy-4-methylpentanamide

Katalognummer: B1414842
CAS-Nummer: 4132-36-9
Molekulargewicht: 131.17 g/mol
InChI-Schlüssel: ZZKVSDHNRIDOOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-hydroxy-4-methylpentanamide” is a chemical compound with the molecular formula C6H14N2O2 . It has a molecular weight of 146.19 g/mol . The IUPAC name for this compound is 2-amino-N-hydroxy-4-methylpentanamide .


Synthesis Analysis

There are several methods for synthesizing “this compound”. One approach involves the polymerization of diols and di-isocyanates at 140 °C in solvents using triethylamine (TEA) catalysts .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C6H14N2O2/c1-4(2)3-5(7)6(9)8-10/h4-5,10H,3,7H2,1-2H3,(H,8,9) . The compound has a topological polar surface area of 75.4 Ų and a complexity of 114 .


Physical and Chemical Properties Analysis

“this compound” has several computed properties, including a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . Its exact mass is 146.105527694 g/mol, and it has a covalently-bonded unit count of 1 .

Wissenschaftliche Forschungsanwendungen

Biochemical Decomposition of Herbicides N-hydroxy-4-methylpentanamide shows potential in the biochemical decomposition of certain herbicides. Studies have identified organisms capable of decomposing herbicides like N-(3,4-dichlorophenyl)-2-methylpentanamide, revealing that certain enzymes can hydrolyze these compounds, yielding products such as 2-methyl-valeric acid and 3,4-dichloroaniline. This suggests a potential application of this compound in agricultural settings, particularly in the breakdown of specific herbicides (Sharabi & Bordeleau, 1969).

Pharmacokinetics and Pharmacodynamics in Inflammation Control this compound has been identified as a potent and selective inhibitor of tumor necrosis factor α-converting enzyme (TACE). It significantly inhibits the production of TNF-α, a key player in inflammatory responses. This property makes it a candidate for therapeutic use in various inflammatory diseases, including rheumatoid arthritis (Qian et al., 2007).

Anti-Inflammatory Applications in Skin Diseases Derivatives of this compound have shown promising results in treating inflammatory skin diseases. Specifically, certain thiazolidinedione derivatives have been developed as potent activators of peroxisome proliferator-activated receptor gamma (PPARgamma), which play a crucial role in mediating anti-inflammatory responses in skin conditions such as contact dermatitis, atopic dermatitis, and psoriasis (Venkatraman et al., 2004).

Antimicrobial, Antioxidant, and Cytotoxic Activities Studies on endophytic fungi have identified compounds related to this compound with significant antimicrobial, antioxidant, and cytotoxic activities. These compounds, isolated from fungi like Botryosphaeria dothidea, have shown potential in inhibiting the growth of harmful bacteria and fungi, as well as exhibiting properties that could be useful in cancer treatment (Xiao et al., 2014).

Potential Chemopreventive Agents Against Lung Tumorigenicity Research on analogs of this compound has suggested their potential as chemopreventive agents against lung tumorigenicity induced by specific carcinogens. These studies focus on modifying the structure of this compound derivatives to inhibit the metabolism of carcinogens in the lung (Desai et al., 1996).

Breast Cancer Chemoprevention Compounds structurally related to this compound have been studied for their effectiveness in preventing breast cancer. Specifically, N-(4-hydroxyphenyl)retinamide, a retinoid, has shown promising results in inhibiting the development of breast cancer in rats, suggesting a potential role in chemoprevention (Moon et al., 1989).

Wirkmechanismus

Target of Action

N-hydroxy-4-methylpentanamide is a potent and selective inhibitor of the Tumor Necrosis Factor Alpha (TNF-α) Converting Enzyme . This enzyme, also known as TACE, plays a crucial role in the inflammatory response by converting the membrane-bound form of TNF-α into its soluble form .

Mode of Action

This compound interacts with TACE by binding to its active site, thereby inhibiting the enzyme’s ability to cleave the membrane-bound form of TNF-α . This inhibition prevents the release of soluble TNF-α, a potent pro-inflammatory cytokine, thereby reducing inflammation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the TNF-α signaling pathway. By inhibiting TACE, this compound prevents the conversion of membrane-bound TNF-α to its soluble form . This action disrupts the normal signaling pathway of TNF-α, leading to a reduction in the downstream effects of this cytokine, which include inflammation and apoptosis .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in various species including rodents, dogs, chimpanzees, and humans . The compound has a systemic clearance of 0.4 l/h/kg, a volume of distribution (Vss) of 0.6 l/kg, and an oral bioavailability of 17% . The terminal half-life of this compound is between 3 and 6 hours .

Result of Action

The primary result of this compound’s action is the reduction of inflammation. By inhibiting the release of soluble TNF-α, this compound reduces the downstream effects of this cytokine, which include inflammation and apoptosis . This makes this compound a potential therapeutic agent for various inflammatory diseases, including rheumatoid arthritis .

Biochemische Analyse

Biochemical Properties

N-hydroxy-4-methylpentanamide plays a crucial role in inhibiting the activity of TACE, an enzyme responsible for the production of soluble TNF-α. This inhibition is significant because TNF-α is a pro-inflammatory cytokine involved in various inflammatory processes. The compound interacts with TACE by binding to its active site, thereby preventing the conversion of membrane-bound TNF-α to its soluble form. This interaction is highly specific, with this compound demonstrating a strong affinity for TACE .

Cellular Effects

This compound has been shown to influence various cellular processes. By inhibiting TACE, the compound reduces the levels of soluble TNF-α, leading to decreased inflammation. This reduction in TNF-α levels affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in rodent models of endotoxemia, this compound inhibited the production of TNF-α in a dose-dependent manner . Additionally, the compound has been observed to suppress the maximal response in a rat collagen antibody-induced arthritis model .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of TACE. This binding inhibits the enzyme’s activity, preventing the cleavage of membrane-bound TNF-α to its soluble form. The inhibition of TACE by this compound is highly specific, with the compound demonstrating a strong affinity for the enzyme. This specificity is crucial for its therapeutic potential, as it minimizes off-target effects and enhances its efficacy in reducing inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. For example, in a phase I clinical trial with male volunteers, the terminal half-life of this compound was between 3 and 6 hours . This information is essential for understanding the compound’s pharmacokinetics and optimizing its dosing regimen for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rodent models of endotoxemia, the compound inhibited the production of TNF-α in a dose-dependent manner, with an oral ED50 ranging from 1.1 to 6.1 mg/kg . At higher doses, this compound demonstrated significant anti-inflammatory effects, but it is essential to monitor for any potential toxic or adverse effects. Understanding the dosage effects is crucial for determining the optimal therapeutic dose and minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of TACE. The compound interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, pharmacokinetic studies in chimpanzees revealed a systemic clearance of 0.4 l/h/kg and an oral bioavailability of 17% . These findings provide insights into the compound’s metabolic flux and its potential impact on metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is widely distributed to tissues, including the synovium, the site of action for antiarthritic drugs . Understanding the transport mechanisms and binding proteins involved in its distribution can help optimize its therapeutic potential and minimize off-target effects.

Eigenschaften

IUPAC Name

N-hydroxy-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(2)3-4-6(8)7-9/h5,9H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKVSDHNRIDOOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-hydroxy-4-methylpentanamide
Reactant of Route 2
Reactant of Route 2
N-hydroxy-4-methylpentanamide
Reactant of Route 3
N-hydroxy-4-methylpentanamide
Reactant of Route 4
Reactant of Route 4
N-hydroxy-4-methylpentanamide
Reactant of Route 5
N-hydroxy-4-methylpentanamide
Reactant of Route 6
N-hydroxy-4-methylpentanamide
Customer
Q & A

Q1: What is the primary mechanism of action for DPC 333 and its downstream effects?

A1: DPC 333 acts as a potent and selective inhibitor of tumor necrosis factor alpha-converting enzyme (TACE). [, ] TACE is responsible for cleaving membrane-bound tumor necrosis factor-alpha (TNF-α), releasing the soluble and active form of this cytokine. By inhibiting TACE, DPC 333 prevents the release of soluble TNF-α, thus reducing its levels in the body. [] This reduction in TNF-α is significant because excessive TNF-α production is implicated in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis. []

Q2: How does DPC 333 impact the pharmacokinetics of other drugs?

A2: Research indicates that DPC 333 can interact with drug transporters, potentially affecting the disposition of co-administered drugs. Studies in rats demonstrated that DPC 333 inhibited the biliary excretion of methotrexate, likely due to its interaction with the transporter multidrug resistance-associated protein 2 (Mrp2). [] This interaction led to increased renal elimination of methotrexate. This finding highlights the importance of investigating potential drug-drug interactions involving DPC 333 and transporter-mediated drug disposition.

Q3: What is the role of P-glycoprotein in the excretion of DPC 333?

A3: P-glycoprotein (P-gp), an efflux transporter, plays a significant role in the excretion of DPC 333. Studies in rodents revealed that DPC 333 is a substrate for P-gp. [, ] This was confirmed through experiments using P-gp inhibitors like GF120918, which led to a significant reduction in the biliary and fecal excretion of DPC 333. [] These findings suggest that P-gp actively pumps DPC 333 into the intestinal lumen, contributing to its fecal excretion.

Q4: Are there in vitro and in vivo models used to study the efficacy of DPC 333?

A4: Yes, researchers have employed both in vitro and in vivo models to investigate the efficacy of DPC 333. In vitro studies utilized lipopolysaccharide-stimulated blood samples from rodents, chimpanzees, and humans to assess DPC 333's ability to inhibit TNF-α production. [] In vivo studies utilized rodent models of endotoxemia and collagen antibody-induced arthritis to demonstrate the dose-dependent inhibition of TNF-α production and suppression of arthritic responses by DPC 333. [] Additionally, pharmacokinetic and pharmacodynamic studies in chimpanzees provided valuable insights into the compound's behavior in a primate model. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.